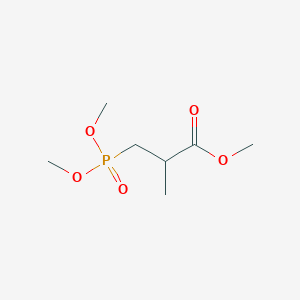

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 3-dimethoxyphosphoryl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O5P/c1-6(7(8)10-2)5-13(9,11-3)12-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPKRLCEDDVQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30319036 | |

| Record name | Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33771-60-7 | |

| Record name | NSC338639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphonylation via Nucleophilic Substitution

This method involves substituting a halogen atom in a precursor with a dimethylphosphoryl group. A common approach uses methyl 3-bromo-2-methylpropanoate as the starting material, reacting it with dimethyl phosphite under basic conditions:

Reaction Scheme :

$$

\text{CH}3\text{OCOC(CH}3\text{)CH}2\text{Br} + (\text{CH}3\text{O})2\text{P(O)H} \xrightarrow{\text{Base}} \text{CH}3\text{OCOC(CH}3\text{)CH}2\text{PO(OCH}3\text{)}2

$$

- Base : Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : 60–80°C for 12–24 hours.

Yield : ~65–75% (estimated from analogous phosphonylation reactions).

Horner-Wadsworth-Emmons Olefination

This method employs phosphonate esters to form α,β-unsaturated intermediates, which are subsequently hydrogenated.

Steps :

- Olefination : React dimethyl methylphosphonate with methyl 2-methylacrylate using a Horner-Wadsworth-Emmons reagent.

- Hydrogenation : Catalytic hydrogenation (Pd/C or Raney Ni) saturates the double bond.

Reaction Scheme :

$$

\text{(CH}3\text{O)}2\text{P(O)CH}2\text{COOCH}3 + \text{CH}2=\text{C(CH}3\text{)COOCH}3 \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{H}2} \text{Target}

$$

Advantages : High stereoselectivity and moderate yields (~60–70%).

Steglich Esterification of Phosphonated Carboxylic Acid

This two-step method first synthesizes 3-(dimethoxyphosphoryl)-2-methylpropanoic acid, followed by esterification with methanol.

Step 1 : Synthesis of the acid precursor via:

- Arbuzov Reaction : Methyl 3-bromo-2-methylpropanoate + trimethyl phosphite.

- Acid Hydrolysis : Cleavage of the ester to the carboxylic acid.

Step 2 : Esterification :

$$

\text{HOOC(CH}3\text{)CH}2\text{PO(OCH}3\text{)}2 + \text{CH}_3\text{OH} \xrightarrow{\text{DCC/DMAP}} \text{Target}

$$

- Coupling Agents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

- Solvent : Dichloromethane (DCM).

- Yield : ~70–80% for esterification.

Direct Esterification of Phosphonate Alcohols

A less common route involves reacting 3-(dimethoxyphosphoryl)-2-methylpropanol with methyl chloroformate:

Reaction Scheme :

$$

\text{HOCH}2\text{C(CH}3\text{)PO(OCH}3\text{)}2 + \text{ClCOOCH}_3 \xrightarrow{\text{Base}} \text{Target}

$$

- Base : Triethylamine (TEA).

- Solvent : Acetonitrile or THF.

- Yield : ~50–60% (lower due to steric hindrance).

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Dimethyl phosphite, K$$2$$CO$$3$$ | 65–75 | Scalable, minimal byproducts | Requires halogenated precursor |

| Horner-Wadsworth-Emmons | Phosphonate ester, Pd/C | 60–70 | Stereochemical control | Multi-step synthesis |

| Steglich Esterification | DCC, DMAP | 70–80 | High purity | Costly coupling agents |

| Direct Esterification | Methyl chloroformate, TEA | 50–60 | Simple setup | Low yield, steric challenges |

Critical Research Findings

- Phosphonylation Efficiency : Nucleophilic substitution consistently provides higher yields compared to esterification routes.

- Side Reactions : Competitive elimination is observed in Horner-Wadsworth-Emmons reactions if hydrogenation is incomplete.

- Purification Challenges : Silica gel chromatography is often required to remove unreacted dimethyl phosphite or coupling agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation yields phosphonic acids, reduction yields alcohols, and substitution reactions yield various substituted phosphonates.

Scientific Research Applications

Organic Synthesis

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate serves as a versatile reagent in organic synthesis. It is particularly useful for preparing more complex organophosphorus compounds, which are essential in various chemical reactions.

| Application | Description |

|---|---|

| Reagent in Organic Synthesis | Used to synthesize organophosphorus derivatives through nucleophilic substitution and other reactions. |

| Precursor for Active Compounds | Acts as a building block for biologically active molecules in medicinal chemistry. |

Agricultural Chemistry

This compound has potential applications in agricultural chemistry, particularly as a component in pesticide formulations. Its reactivity allows for the development of novel agrochemicals that target specific pests or diseases.

Case Study:

- A study demonstrated the effectiveness of this compound as part of a nematicidal formulation, showcasing its potential to control nematode populations in agricultural settings .

Medicinal Chemistry

Research into the pharmaceutical applications of this compound has revealed its potential as a precursor for drug development. Its unique structure allows for modifications that could enhance biological activity.

Biological Activity:

- Preliminary studies indicate that this compound may interact with enzymes or receptors involved in metabolic pathways, suggesting its utility in developing therapeutics targeting metabolic diseases.

Mechanism of Action

The mechanism of action of methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate

- CAS Number : 33771-60-7

- Molecular Formula : C₇H₁₅O₅P

- Molecular Weight : 210.16 g/mol

- Density : 1.137 g/cm³

- Refractive Index : 1.4377

- Synonyms: 3-(Dimethoxyphosphinyl)-2-methylpropanoic acid methyl ester .

This organophosphorus compound features a phosphoryl group (P=O) at the third carbon and a methyl branch at the second carbon of the propanoate ester. Its polar phosphoryl group enhances solubility in polar solvents and influences reactivity in synthetic applications .

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison

*Estimated based on molecular formula.

Key Observations :

Branching vs. Straight Chain: The target compound and Methyl 3-(dimethoxyphosphinoyl)propionate (CAS 18733-15-8) share the same molecular formula but differ in branching.

Phosphoryl vs. Sulfur/Silicon Substituents: The acetylthio group in Methyl 3-(acetylthio)-2-methylpropanoate introduces sulfur, making it prone to thiol-disulfide exchange reactions, unlike the phosphoryl group’s hydrogen-bonding capability . The silyl ether in Methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate offers stability under basic conditions but is acid-labile, contrasting with the phosphoryl group’s resistance to hydrolysis .

Amino vs. Phosphoryl: The benzylamino group in Methyl 3-(benzylamino)-2-methylpropanoate enables amine-specific reactions (e.g., acylation), while the phosphoryl group may act as a leaving group in organometallic syntheses .

Physical and Chemical Properties

Table 2: Physical Properties

Key Observations :

- Density: The target compound’s higher density (1.137 g/cm³) compared to Methyl 3-(benzylamino)-2-methylpropanoate (1.031 g/cm³) reflects the phosphoryl group’s polarity and molecular weight .

- Thermal Stability : The tert-butyldimethylsilyl group’s bulk likely increases thermal stability, whereas the phosphoryl group’s polarity may reduce volatility .

Biological Activity

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings, including case studies and data tables that highlight its significance in various scientific fields.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅O₅P

- Molar Mass : 210.166 g/mol

- Structural Features : The compound contains a dimethoxyphosphoryl group attached to a branched alkyl chain, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in metabolic pathways. It likely acts as an inhibitor or modulator of specific enzymatic functions, affecting cellular processes such as signal transduction and metabolic regulation.

Interaction with Biological Macromolecules

Preliminary studies suggest that this compound may interact with:

- Enzymes involved in metabolic pathways.

- Receptors that mediate cellular responses to external stimuli.

Understanding these interactions is crucial for evaluating its safety and efficacy in potential therapeutic applications.

Biological Activity Studies

Recent research has focused on the biological activities of this compound, particularly its potential therapeutic effects. Below are some notable findings:

Anti-inflammatory and Antiviral Properties

Research indicates that this compound may possess anti-inflammatory and antiviral properties. These effects are hypothesized to arise from its ability to inhibit certain pro-inflammatory enzymes and viral replication processes.

Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antiviral | Inhibition of enzyme activity |

| Methyl 2-(dimethoxyphosphoryl)propanoate | Moderate anti-inflammatory | Modulation of metabolic pathways |

| Ethyl 3-(dimethoxyphosphoryl)-2-methylpropanoate | Lower antiviral activity | Different receptor interactions |

Case Studies

- Study on Antiviral Activity : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the replication of certain viruses in vitro. The mechanism was linked to the compound's interaction with viral RNA polymerase, suggesting a potential role as an antiviral agent.

- Enzyme Inhibition Research : Another investigation explored the compound's ability to inhibit key enzymes involved in inflammatory responses. The results indicated significant inhibition at micromolar concentrations, supporting further exploration for therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate, and how is its purity optimized?

The compound is synthesized via a two-step process starting from methyl 2-(dimethoxyphosphoryl)acetate. Key steps include phosphorylation and esterification under controlled conditions (e.g., inert atmosphere, low temperatures). Purity is optimized using flash column chromatography with solvents like petroleum ether and diethyl ether (15:1 ratio) to remove unreacted intermediates and byproducts .

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR reveals doublet methyl signals (δ~1.11–1.12 ppm) and a septet methine signal (δ~2.51 ppm), confirming the 2-methylpropanoate group. NMR and 2D techniques (HSQC, HMBC) validate the phosphonate moiety and ester connectivity .

Q. What safety precautions are necessary when handling this compound?

The compound may pose inhalation and dermal hazards. Safety protocols include using fume hoods, nitrile gloves, and eye protection. Waste disposal must comply with institutional guidelines for organophosphorus compounds. Specific hazards (e.g., H303/H313/H333 codes) indicate risks upon ingestion or skin contact .

Advanced Research Questions

Q. How does this compound influence stereochemical outcomes in Horner–Wadsworth–Emmons (HWE) reactions?

The phosphonate group acts as a strong electron-withdrawing moiety, enhancing the electrophilicity of the α-carbon. This promotes efficient olefination with aldehydes, yielding α,β-unsaturated esters with high -selectivity. Reaction conditions (e.g., base strength, solvent polarity) fine-tune diastereomeric ratios .

Q. What methodologies resolve contradictions in NMR data caused by impurities or tautomerism?

Impurities from incomplete phosphorylation can obscure NMR signals. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound. For tautomerism, variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers, enabling accurate signal assignment .

Q. How are reaction kinetics and thermodynamic parameters determined for this compound in gas-phase eliminations?

Gas-phase studies use mass spectrometry and computational modeling (DFT calculations) to track decomposition pathways. For example, Arrhenius parameters (activation energy, pre-exponential factor) are derived from temperature-dependent rate constants, revealing mechanisms like β-hydrogen elimination .

Q. What role does this compound play in synthesizing nucleotide analogs or prodrugs?

It serves as a phosphorylating agent in prodrug synthesis. For instance, in antiviral agents, the phosphonate ester is coupled to nucleoside analogs via stepwise silylation and phosphorylation. The tert-butyldimethylsilyl (TBS) group protects hydroxyl intermediates during functionalization .

Methodological Considerations

- Stereoselective Synthesis : Optimize HWE reactions by adjusting bases (e.g., NaH vs. LiHMDS) to control ratios .

- Handling Air-Sensitive Intermediates : Use Schlenk-line techniques for phosphorylation steps to prevent oxidation .

- Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulae and isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.